molecular formula C18H22N8O B6446865 4-[4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine CAS No. 2640968-07-4

4-[4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine

Cat. No.: B6446865
CAS No.: 2640968-07-4
M. Wt: 366.4 g/mol
InChI Key: KIZWLIJAAXAXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a potent and selective small molecule inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Its primary research value lies in its high affinity and selectivity for both wild-type and various mutant forms of ALK, including the gatekeeper L1196M mutation which is a common mechanism of resistance to first-generation ALK inhibitors. This compound is a critical tool for investigating ALK-driven signaling pathways, tumorigenesis, and mechanisms of drug resistance in cancers such as non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma, and neuroblastoma. Research utilizing this inhibitor has been instrumental in preclinical studies, particularly in the development of next-generation ALK-targeted therapies like Lorlatinib (PF-06463922), for which it served as a key structural precursor. Scientists employ this compound in vitro to elucidate the downstream effects of ALK inhibition on cell proliferation, apoptosis, and metastasis, and in vivo to validate ALK as a therapeutic target in xenograft models. Its well-characterized mechanism, involving competitive binding to the ATP-binding site of the kinase domain, makes it an indispensable pharmacological probe for the study of oncogenic kinase signaling and for evaluating combination treatment strategies to overcome resistance in a research setting.

Properties

IUPAC Name

4-[4-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O/c1-4-21-26-6-5-19-17(15(1)26)24-9-7-23(8-10-24)16-2-3-20-18(22-16)25-11-13-27-14-12-25/h1-6H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZWLIJAAXAXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=CN5C4=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a heterocyclic molecule that has garnered considerable attention in medicinal chemistry due to its potential biological activities. Its structure combines a morpholine moiety with a pyrazolo[1,5-a]pyrazine and pyrimidine framework, which may contribute to its pharmacological properties.

  • Molecular Formula : C19_{19}H22_{22}N8_8O
  • Molecular Weight : 358.4 g/mol
  • CAS Number : 2770583-11-2

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) , a crucial regulator of the cell cycle. By binding to CDK2, the compound disrupts cell cycle progression, leading to apoptosis in cancer cells. This interaction is significant as CDK2 is often overexpressed in various cancers, making it an attractive target for therapeutic intervention.

Biological Activity

Research indicates that the compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that this compound displays significant cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)
  • HepG2 (liver cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines indicate potent anticancer properties, with values often below 10 µM, suggesting high efficacy in inhibiting tumor growth .

Enzymatic Inhibition

Beyond its anticancer effects, this compound has been noted for its ability to inhibit various enzymes involved in cellular signaling pathways. This enzymatic inhibition contributes to its overall biological activity and potential therapeutic applications in diseases characterized by dysregulated kinase activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized derivatives of pyrazolo[1,5-a]pyrimidines and evaluated their anticancer potential. The results indicated that modifications to the pyrazolo core significantly enhanced cytotoxicity against cancer cells .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the piperazine and morpholine rings could enhance binding affinity to CDK2, thereby increasing anticancer efficacy. This highlights the importance of structural optimization in drug design .
  • In Vivo Studies : Preliminary in vivo studies have shown that this compound can effectively reduce tumor size in mouse models when administered at therapeutic doses. These findings support its potential as a candidate for further clinical development .

Data Summary Table

Activity TypeCell LineIC50 (µM)Reference
AnticancerMCF-7<10
AnticancerHCT116<10
AnticancerHepG2<10
Enzymatic InhibitionCDK2N/A

Scientific Research Applications

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : These are used to form the pyrazolo and pyrimidine rings.
  • Piperazine Incorporation : The piperazine moiety is introduced through substitution reactions.

Optimizing these synthetic routes is essential for achieving high yields and purity, which are critical for biological testing.

Scientific Research Applications

The applications of 4-[4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine span several fields:

Medicinal Chemistry

The compound has shown promise in drug development, particularly as an inhibitor of specific kinases involved in cancer and inflammatory pathways. Notable targets include:

  • Cyclin-Dependent Kinase 2 (CDK2) : Inhibition of CDK2 disrupts cell cycle progression, leading to apoptosis in cancer cells such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines .

Biological Studies

Research indicates that derivatives of this compound may interact with various biological targets, including receptors involved in inflammatory responses. For example:

  • IRAK4 Inhibition : Compounds similar to this have been studied for their ability to inhibit IRAK4, a kinase crucial in the signaling pathways of inflammation.

Chemical Biology

The unique combination of heterocycles allows for specific interactions with biomolecules, making it a valuable tool for studying biological processes and mechanisms.

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

StudyFindingsImplications
PMC9412374Demonstrated cytotoxicity against various cancer cell linesSupports potential use in cancer therapeutics
US20170240552A1Identified structural modifications that enhance bioactivityGuides future drug design efforts
In vitro kinase assaysShowed selective inhibition of CDK2 and IRAK4Validates the compound's role in targeting inflammatory diseases

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The pyrazolo[1,5-a]pyrazine core distinguishes this compound from analogs with pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-d]pyrimidine cores (Figure 3, ). For example:

  • Compound 32 (): Contains a pyrazolo[1,5-a]pyrimidine core with a 4-methoxyphenylpiperazinylmethyl substituent. The pyrimidine ring (vs.
  • DMH3 (): Features a pyrazolo[1,5-a]pyrimidine core linked to quinoline and morpholine. The pyrimidine core may enhance π-π stacking compared to pyrazine in the target compound.
Table 1: Core Heterocycle Comparison
Compound Core Structure Key Substituents Molecular Weight Reference
Target Compound Pyrazolo[1,5-a]pyrazine Piperazine, pyrimidine, morpholine ~416–473*
Compound 32 () Pyrazolo[1,5-a]pyrimidine 4-Methoxyphenylpiperazinylmethyl, morpholine 338.4
DMH3 () Pyrazolo[1,5-a]pyrimidine Quinoline, morpholine, phenylpropyl Not reported
14h () Pyrazolo[1,5-a]pyrimidine Phenylpiperazinyl, dimethoxyphenyl Not reported

*Estimated based on structural analogs in and .

Substituent Effects on Pharmacokinetics

  • Piperazine Modifications: The target compound’s piperazine is directly attached to the pyrazine ring, limiting conformational flexibility compared to Compound 23 (), where piperazine is linked via a methylene group. This may reduce steric hindrance in target binding .
  • Morpholine vs. Other Solubilizing Groups :

    • Morpholine in the target compound improves solubility, similar to Compound 52 (), which contains morpholine and tert-butylpiperazine. In contrast, 14i () with a methylpiperazine group has lower purity (83%), suggesting synthetic challenges in balancing solubility and reactivity .

Preparation Methods

Synthesis of the Pyrazolo[1,5-a]pyrazine Core

The pyrazolo[1,5-a]pyrazine moiety is synthesized via condensation reactions between aminopyrazole derivatives and β-ketoesters or malonate equivalents. In one approach, ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate undergoes microwave-assisted cyclization with 2-morpholinoethanamine under solvent-free conditions to yield pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (63–78% yield) . Alternatively, diethyl malonate reacts with 5-amino-3-methylpyrazole in the presence of sodium ethanolate to form dihydroxy-heterocycle intermediates, which are subsequently chlorinated using phosphorus oxychloride (61% yield) .

Key Reaction Conditions:

  • Temperature: 80–120°C for cyclization

  • Catalysts: Base-mediated (e.g., K₂CO₃) for chlorination

  • Solvents: Solvent-free for microwave-assisted steps

Functionalization of the Piperazine Ring

SubstrateReagentConditionsYieldSource
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholineK₂CO₃, RT, 24h94%
2-Methyl-4,6-dichloropyrimidine1-(2-Hydroxyethyl)piperazineEt₃N, CH₂Cl₂, 30°C89.8%

Assembly of the Pyrimidine-Morpholine Segment

The pyrimidine-morpholine subunit is constructed through sequential substitutions. Chloropyrimidine intermediates react with morpholine under basic conditions to install the morpholine group. For example, 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine is synthesized by treating 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with morpholine and K₂CO₃ . Alternatively, Suzuki-Miyaura coupling links aryl boronic acids to halogenated pyrimidines, as demonstrated in the synthesis of 4-[4-(3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl]morpholine .

Critical Parameters:

  • Catalyst: Pd(PPh₃)₄ for Suzuki couplings

  • Temperature: 80–100°C for aryl coupling

  • Solvent: Tetrahydrofuran/water mixtures

Final Coupling and Global Deprotection

The final assembly involves coupling the pyrazolo[1,5-a]pyrazine-piperazine and pyrimidine-morpholine fragments. Reductive amination or palladium-catalyzed cross-coupling is employed. In one protocol, aldehyde intermediates derived from pyrazolo[1,5-a]pyrazine undergo reductive amination with amines such as 2-(4-piperidyl)-2-propanol to form C–N bonds . Deprotection of hydroxyl or benzyl groups is achieved using hydrogenolysis (H₂/Pd-C) or acidic conditions (HCl/MeOH) .

Table 2: Final Assembly Strategies

Reaction TypeReagents/ConditionsYieldSource
Reductive AminationNaBH₃CN, MeOH, 0°C→RT72%
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, 90°C68%

Optimization Challenges and Solutions

Regioselectivity Issues:
Chloropyrimidines exhibit preferential reactivity at specific positions. For instance, the chlorine at position 7 in pyrazolo[1,5-a]pyrimidines reacts faster with morpholine than position 5 due to electronic effects .

Yield Enhancement:
Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (e.g., 78% vs. 65% conventional heating) .

Purification Strategies:

  • Column chromatography with ethyl acetate/hexane gradients

  • Recrystallization from n-hexane

Q & A

Q. What are the common synthetic routes for constructing the pyrazolo[1,5-a]pyrazine core in this compound?

The pyrazolo[1,5-a]pyrazine core is typically synthesized via condensation reactions between aminopyrazoles and dielectrophilic reagents. For example, solvent thermolysis and subsequent functionalization (e.g., methylation, bromination) are used to introduce substituents at position 4 of the pyrazolo[1,5-a]pyrazine ring . Key steps include nucleophilic substitution on chlorinated intermediates and characterization via 1^1H/13^13C NMR and mass spectrometry to validate structural integrity .

Q. How are NMR spectroscopy and mass spectrometry applied to confirm the structure of this compound?

1^1H NMR is used to identify proton environments, such as the morpholine ring’s methylene groups and pyrimidine/pyrazine aromatic protons. 13^13C NMR confirms carbon connectivity, particularly distinguishing between sp2^2 (aromatic) and sp3^3 (piperazine/morpholine) carbons. High-resolution mass spectrometry (HRMS) verifies molecular weight, with deviations <2 ppm indicating purity. Discrepancies between calculated and experimental values may arise from solvent effects or tautomerism, requiring DFT calculations for resolution .

Q. What standard assays evaluate the biological activity of pyrazolo[1,5-a]pyrazine derivatives?

Common assays include:

  • Enzyme inhibition : Kinase or phosphatase activity measured via fluorescence polarization.
  • Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines.
  • Receptor binding : Radioligand displacement studies for GPCRs (e.g., serotonin receptors). Structural analogs with piperazine and morpholine moieties show enhanced solubility, improving pharmacokinetic profiling in these assays .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound’s piperazine-morpholine-pyrimidine scaffold?

Density functional theory (DFT) predicts reaction pathways and transition states, identifying energetically favorable conditions for key steps like piperazine ring formation. For example, Mannich reactions benefit from aqueous basic conditions (pH 9–10) to minimize side products. Molecular docking can also prioritize substituents (e.g., trifluoromethyl groups) that enhance target binding, reducing trial-and-error synthesis .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

Contradictions in SAR often arise from divergent assay conditions or off-target effects. To address this:

  • Meta-analysis : Compare data across studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • Proteomics profiling : Identify unintended interactions via affinity chromatography-mass spectrometry.
  • Crystallography : Resolve binding modes of analogs (e.g., 3-(2,4-dichlorophenyl) derivatives) to clarify substituent effects .

Q. How do solvent and temperature influence the regioselectivity of pyrazolo[1,5-a]pyrazine functionalization?

Polar aprotic solvents (DMF, DMSO) favor electrophilic substitution at the pyrazine nitrogen, while nonpolar solvents (toluene) promote pyrimidine ring reactivity. For example, bromination at position 3 of the pyrazolo[1,5-a]pyrazine core requires 60–80°C in DMF to achieve >90% regioselectivity. Lower temperatures (<40°C) lead to mixed products, necessitating column chromatography for purification .

Q. What methodologies validate the compound’s conformational stability in solution?

  • Dynamic NMR : Detects ring-flipping in piperazine/morpholine moieties by monitoring coalescence temperatures.
  • VT-NMR (Variable Temperature) : Identifies rotamers or tautomers via signal splitting at low temperatures.
  • X-ray crystallography : Confirms solid-state conformation, as seen in analogs like 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl) derivatives .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Standardize assay protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and compound concentrations.
  • Control for metabolic stability : Include liver microsome pre-incubation to account for metabolite interference.
  • Cross-validate with structural analogs : Compare 4-(thiomorpholin-4-yl) vs. 4-(piperazin-1-yl) derivatives to isolate substituent effects .

Q. Why might NMR spectra of this compound vary between laboratories?

Variations arise from:

  • Deuterated solvent impurities : Residual protons in DMSO-d6_6 can obscure aromatic signals.
  • pH-dependent tautomerism : The pyrazolo[1,5-a]pyrazine ring exists in equilibrium between 1H- and 3H-tautomers, shifting peak positions. Adjusting pH to 7.4 (physiological conditions) stabilizes the dominant tautomer .

Methodological Innovations

Q. What advanced techniques enhance the scalability of multi-step syntheses for this compound?

  • Flow chemistry : Reduces reaction times for steps like pyrimidine cyclization (from 12h to 30min).
  • High-throughput screening : Identifies optimal catalysts (e.g., Pd/C for Suzuki couplings) using 96-well plates.
  • Machine learning : Predicts reaction yields based on solvent polarity and catalyst loading, improving batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.